4-Bromo-2-isobutoxypyridine
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Overview
Description
4-Bromo-2-isobutoxypyridine is a chemical compound with the molecular formula C9H12BrNO . It is a type of organoboron compound that is used in various chemical reactions .
Synthesis Analysis
The synthesis of 4-Bromo-2-isobutoxypyridine and similar compounds often involves the use of boron reagents in Suzuki–Miyaura coupling . This process involves the reaction of organometallic reagents with boranes or the reaction of triarylboranes with a ligand .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-isobutoxypyridine can be analyzed using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). These methods can be used to compute the Molecular Electrostatic Potential (MEP) and simulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) .Chemical Reactions Analysis
4-Bromo-2-isobutoxypyridine can participate in various chemical reactions. For example, it can be used in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds . It can also undergo protodeboronation, a process that is not well developed but has been reported for 1°, 2°, and 3° alkyl boronic esters .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2-isobutoxypyridine can be determined through various methods. For example, its melting point, boiling point, density, and molecular weight can be measured .Scientific Research Applications
Nonlinear Optical Materials
Pyridine derivatives, such as “4-Bromo-2-isobutoxypyridine”, can be used in the synthesis of organic nonlinear optical (NLO) materials . These materials have enhanced electronic NLO polarization response, which is crucial for the development of optoelectronics devices .
Crystal Engineering
The compound can be used in crystal engineering, particularly in the growth of single crystals by slow solvent evaporation (SSE) method . These crystals have applications in various fields, including optoelectronics .
Spectroscopic Characterization
“4-Bromo-2-isobutoxypyridine” can be used in spectroscopic characterization studies. Its molecular geometry and vibration spectral (FTIR, RAMAN & NMR) analysis can be carried out experimentally and theoretically .
Thermal Analysis
The compound can be used in thermal analysis studies. The thermal characteristics of the as-grown crystal can be analyzed using thermogravimetry (TG) and differential thermal analysis (DTA) .
Biomedical Polymers
Although not directly mentioned in the search results, pyridine derivatives are often used in the synthesis of biomedical polymers . These polymers have promising applications in various biomedical fields, such as therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment .
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-isobutoxypyridine is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .
Result of Action
The molecular effect of 4-Bromo-2-isobutoxypyridine’s action is the formation of new carbon-carbon bonds . This is a key step in the synthesis of complex organic molecules. On a cellular level, this can lead to the production of new organic compounds, depending on the specific context of the reaction .
Action Environment
The action of 4-Bromo-2-isobutoxypyridine is influenced by the reaction conditions of the SM coupling . This reaction is known for its exceptionally mild and functional group tolerant conditions . The compound is relatively stable, readily prepared, and generally environmentally benign, which suggests that it may be robust against various environmental factors .
Future Directions
Future research on 4-Bromo-2-isobutoxypyridine and similar compounds may focus on further developing their synthesis methods, exploring their use in new chemical reactions, and investigating their potential applications in areas such as catalysis, medicinal chemistry, polymer, or optoelectronics materials .
properties
IUPAC Name |
4-bromo-2-(2-methylpropoxy)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-7(2)6-12-9-5-8(10)3-4-11-9/h3-5,7H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGVWECKFKGJDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=CC(=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744865 |
Source
|
Record name | 4-Bromo-2-(2-methylpropoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1289132-07-5 |
Source
|
Record name | 4-Bromo-2-(2-methylpropoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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